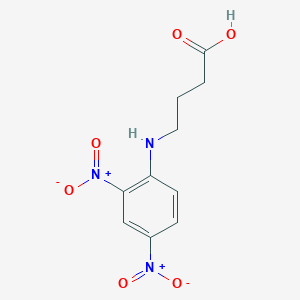

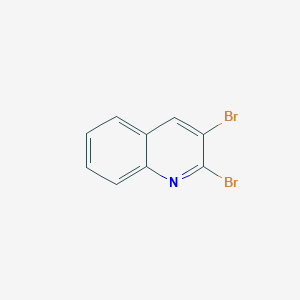

2,3-Dibromoquinoline

Overview

Description

Synthesis Analysis

The synthesis of 2,3-Dibromoquinoline derivatives often involves palladium-catalyzed reactions, highlighting the compound's role in facilitating efficient synthetic pathways for the construction of complex molecules. For instance, a three-component cascade reaction involving gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids has been developed for the efficient synthesis of 3-aryl-2-aminoquinolines. This process includes palladium-catalyzed isocyanide insertion, intramolecular cyclization, followed by Suzuki coupling, yielding the products in good to excellent isolated yields (Hu et al., 2014). Additionally, a novel synthesis pathway for 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion followed by cyclization of gem-dibromovinylanilines has been developed, showcasing the compound's potential in synthesizing amino-substituted quinolines (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of 2,3-Dibromoquinoline and its derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis have been conducted for hydroquinoline derivatives, which can provide insights into the structural features and intermolecular interactions of 2,3-Dibromoquinoline-related compounds (Baba et al., 2019).

Chemical Reactions and Properties

2,3-Dibromoquinoline participates in various chemical reactions, including the formation of Schiff bases and the facilitation of novel synthetic routes. For example, novel Schiff bases were synthesized by the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes, showcasing the compound's versatility in chemical transformations (Panneerselvam et al., 2009).

Scientific Research Applications

Application 1: Antifungal and Antivirulence Activity

- Summary of the Application : 2,3-Dibromoquinoline has been identified as a compound with broad-spectrum antifungal activity. It inhibits the growth of pertinent species of Candida (chiefly C. albicans), Cryptococcus, and Aspergillus at a concentration as low as 0.5 μg/mL .

- Methods of Application or Experimental Procedures : The compound was tested on various yeast strains related to metal ion homeostasis (cox17Δ, ssa1Δ, and aft2Δ). The sensitivity of these strains to 2,3-Dibromoquinoline was observed in growth assays .

- Results or Outcomes : The compound was found to interfere with the expression of two key virulence factors (hyphae and biofilm formation) involved in C. albicans pathogenesis at a subinhibitory concentration. The sensitivity of the yeast strains to 2,3-Dibromoquinoline was reversed by supplementing the media with either copper or iron ions, indicating that the compound targets metal ion homeostasis . The compound’s potent antifungal activity was validated in vivo, as it enhanced the survival of Caenorhabditis elegans infected with fluconazole-resistant C. albicans .

Application 2: Functionalized Quinoline Motifs

- Summary of the Application : Quinoline, which includes 2,3-Dibromoquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It has been greatly explored for the condensation and cyclodehydration in acidic or basic medium .

- Methods of Application or Experimental Procedures : Wang and co-workers showed an eco-friendly and cost-effective method for the preparation of 2,3,7-trisubstituted quinoline derivatives via the Friedlander reaction of 1-amino-4-bromo benzaldehyde with ethyl acetoacetate using HCl .

- Results or Outcomes : The study revealed that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

Application 3: Indolo[2,3-b]quinoline Guanidine Derivatives

- Summary of the Application : The guanidine derivative of indolo[2,3-b]quinoline has been synthesized for specific in vitro and in vivo biological research .

- Methods of Application or Experimental Procedures : A high-yield procedure using N,N′-di-Boc-N′′-triflylguanidine was applied to synthesize the guanidine derivative of indolo[2,3-b]quinoline .

- Results or Outcomes : Extensive studies on the antiproliferative activity against eight human tumor cell lines were completed. The compound revealed the highest activity against A549 lung adenocarcinoma and MCF7 breast cancer cell lines .

Application 4: Synthesis of Indolo[2,3-b]quinoxalines

- Summary of the Application : Indolo[2,3-b]quinoxalines are a widespread class of heterocyclic compounds that attract significant attention of researchers due to their many applications in materials science and medicinal chemistry .

- Methods of Application or Experimental Procedures : The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .

- Results or Outcomes : Many indolo[2,3-b]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .

Application 5: Green and Sustainable Chemical Processes

- Summary of the Application : Quinoline motifs, including 2,3-Dibromoquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Methods of Application or Experimental Procedures : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .

- Results or Outcomes : This mini-review article highlights the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

Safety And Hazards

2,3-Dibromoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

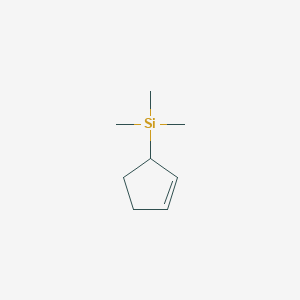

IUPAC Name |

2,3-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVPZTJLHQKCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromoquinoline | |

CAS RN |

13721-00-1 | |

| Record name | 2,3-dibromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.